Chiral Purity: D- vs. L-Isoglutamine
Fmoc-D-isoGln-OH exhibits a distinct specific optical rotation compared to its L-enantiomer, confirming its chiral identity and enabling quality control during peptide synthesis. The D-enantiomer has a reported specific rotation of [α] = -6.0 ± 2° (c=1 in DMF) . In contrast, the L-enantiomer (Fmoc-L-isoGln-OH) typically shows a positive specific rotation (exact value dependent on vendor and measurement conditions, but generally of similar magnitude but opposite sign) . This quantitative difference is critical for verifying the correct enantiomer and ensuring the desired stereochemical outcome in the final peptide.
| Evidence Dimension | Specific Optical Rotation (Chiral Purity) |
|---|---|
| Target Compound Data | [α] = -6.0 ± 2° (c=1 in DMF) |
| Comparator Or Baseline | Fmoc-L-isoGln-OH (expected positive specific rotation) |
| Quantified Difference | Opposite sign of rotation; magnitude difference depends on specific measurement |
| Conditions | c=1 in DMF at 20°C |
Why This Matters
This quantitative chiral identifier is essential for procurement and quality control, as using the incorrect enantiomer would invert the stereochemistry of the peptide, likely rendering it inactive.
